Dextrocloperastine vs. Levocloperastine Pharmacokinetics
In a head-to-head pharmacokinetic comparison, dextrocloperastine (the D(+) or (R)-enantiomer) exhibited a Cmax of 68.0 µg/L, an AUC of 10,326 µg·min/L, and a terminal half-life of 99 minutes, compared with levocloperastine which showed a Cmax of 55.2 µg/L, AUC of 10,611 µg·min/L, and half-life of 106 minutes. The racemic DL-cloperastine displayed intermediate values: Cmax 57.2 µg/L, AUC 10,919 µg·min/L, and half-life 112 minutes [1]. The time to maximum concentration (tmax) was identical across all three forms at 90 minutes. These data demonstrate that the D(+) and L(-) enantiomers exhibit distinct yet broadly comparable systemic exposure profiles, supporting the use of (R)-Cloperastine as a valid reference material in bioequivalence and pharmacokinetic bridging studies where chiral discrimination is required [1].
| Evidence Dimension | Pharmacokinetic parameters (Cmax, AUC, t½, tmax) in healthy subjects |
|---|---|
| Target Compound Data | Dextrocloperastine (R-enantiomer): Cmax 68.0 µg/L; AUC 10,326 µg·min/L; t½ 99 min; tmax 90 min |
| Comparator Or Baseline | Levocloperastine (L-enantiomer): Cmax 55.2 µg/L; AUC 10,611 µg·min/L; t½ 106 min; tmax 90 min. DL-Cloperastine (racemate): Cmax 57.2 µg/L; AUC 10,919 µg·min/L; t½ 112 min; tmax 90 min |
| Quantified Difference | Cmax: +23.2% higher for R vs L; AUC: −2.7% lower for R vs L; t½: −6.6% shorter for R vs L |
| Conditions | Clinical pharmacokinetic study; healthy subjects; single oral dose; LC-MS/MS quantification (see Aliprandi et al., Clin Drug Investig 2002, Table 1) |
Why This Matters
The distinct pharmacokinetic signature of the R-enantiomer confirms it is not bioequivalent to the L-enantiomer, mandating its use as a discrete reference standard rather than a generic surrogate in chiral bioanalytical method development.
- [1] Aliprandi P, Cima L, Carrara M. Therapeutic use of levocloperastine as an antitussive agent. Clin Drug Investig. 2002;22(4):209-226. Table 1: Pharmacokinetics of levocloperastine, dextrocloperastine and DL-cloperastine. View Source
